3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid
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Overview
Description
“3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid” is a compound that belongs to the class of pyrrolizines . Pyrrolizines are bicyclic systems with a nitrogen atom at the ring junction and are part of numerous natural and non-natural products which show various biological activities . The molecular formula of this compound is C8H7NO3, with an average mass of 165.146 Da and a monoisotopic mass of 165.042587 Da .
Synthesis Analysis
The synthesis of dihydro-1H-pyrrolizine derivatives can be achieved via a [2+3] cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates, in alcohols . When sarcosine was used instead of proline, functionalized spiropyrrolizines were obtained . The NMR spectra of the product exhibited three ester groups .Molecular Structure Analysis
The molecular structure of “3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid” is characterized by a five-membered pyrrolizine ring with a nitrogen atom at the ring junction . The structure also includes a carboxylic acid group attached to the 5-position of the pyrrolizine ring .Chemical Reactions Analysis
Pyrrolopyrazine, a scaffold similar to pyrrolizine, has been shown to undergo a wide range of biological activities . This includes reactions with azomethine ylides, where the central atom is sp^2 hybridized .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid” include a molecular formula of C8H7NO3, an average mass of 165.146 Da, and a monoisotopic mass of 165.042587 Da .properties
IUPAC Name |
5-oxo-6,7-dihydropyrrolizine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-4-2-5-1-3-6(8(11)12)9(5)7/h1,3H,2,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSJAPHCHDMCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563670 |
Source
|
Record name | 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid | |
CAS RN |
132114-55-7 |
Source
|
Record name | 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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